molecular formula C12H18N2 B086057 1-(2,4-Dimethylphenyl)Piperazine CAS No. 1013-76-9

1-(2,4-Dimethylphenyl)Piperazine

Cat. No. B086057
CAS RN: 1013-76-9
M. Wt: 190.28 g/mol
InChI Key: RUIMBVCRNZHCRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2,4-Dimethylphenyl)Piperazine and related derivatives involves multiple steps, including reactions such as halogenation, alkylation, and reduction. For example, a synthesis route for a related compound, 1-(2,3-dimethylphenyl)piperazine, starts with diethanolamine halogenation, followed by a reaction with 2,3-dimethylaniline to yield the target compound with a 78% yield. This process illustrates the typical synthetic approach involving functional group transformations and ring formation (Zhou Xin, 2007).

Molecular Structure Analysis

Chemical Reactions and Properties

1-(2,4-Dimethylphenyl)Piperazine and its analogs participate in various chemical reactions, forming complex structures with potential biological activities. The reactions include cyclocondensation, Mannich reactions, and interactions with different reagents to synthesize novel compounds. These reactions are fundamental for exploring the chemical diversity and potential applications of this chemical class (R. Rajkumar et al., 2014).

Physical Properties Analysis

The physical properties of 1-(2,4-Dimethylphenyl)Piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties are determined through experimental studies, including thermal analysis and solubility tests, providing insights into the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 1-(2,4-Dimethylphenyl)Piperazine, including its reactivity, stability, and interactions with other molecules, are central to its utility in synthesis and application in medicinal chemistry. Studies on its derivatives have shown a range of activities, from antibacterial to neuroprotective effects, highlighting the compound's versatility and potential as a pharmacological agent (G. Khan et al., 2019).

Scientific Research Applications

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

For instance, piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .

In terms of synthesis, recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

  • Pharmaceuticals and Bioactive Molecules

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Synthesis of Piperazine Derivatives

    • Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Identification and Analysis of Piperazines in Seized Materials

    • Piperazines are often found in seized materials, and there are several recommended methods for their identification and analysis .
  • Biological and Analytical Studies

    • 1-(2,3-Dimethylphenyl)-piperazine is used in biological and analytical studies to identify low-efficacy partial substrates for biogenic amine transporters .
  • Synthetic Approaches to Piperazine

    • Other methods that do not involve Pd catalysts have been described. The piperazine ring was built by reacting bis(dichloroethyl)amine with aniline 55 in a high-boiling solvent .
  • Synthesis of 2-Substituted Chiral Piperazines

    • Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
  • Piperazine-Containing Drugs Approved by FDA

    • The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule . In a paper, the authors take into consideration the piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023, and the synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
  • Genotoxic Evaluation

    • 2,2’-(Piperazine-1,4-diyl) bis[N-(2,6-dimethylphenyl)acetamide] has been evaluated for genotoxicity .
  • 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine

    • This is a specific derivative of 1-(2,4-Dimethylphenyl)Piperazine .

Safety And Hazards

1-(2,4-Dimethylphenyl)Piperazine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-(2,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIMBVCRNZHCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143830
Record name 1-(2,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)Piperazine

CAS RN

1013-76-9
Record name 1-(2,4-Dimethylphenyl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Xylyl)piperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Xylyl)piperazine
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Record name 1-(2,4-xylyl)piperazine
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Record name 1-(2,4-Xylyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Ohishi, R Aiyama, H Hatano, Y Yoshida… - Chemical and …, 2001 - jstage.jst.go.jp
A novel series of acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors were synthesized from a lead compound, 1-(4-hydroxy-3-methoxyphenyl)-7-phenylhept-1-en-3-one (1, …
Number of citations: 13 www.jstage.jst.go.jp
X Zhang, K Hodgetts, S Rachwal, H Zhao… - Journal of medicinal …, 2000 - ACS Publications
The dopaminergic receptor profile of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines was examined. Aromatic substitution patterns were varied with the goal of …
Number of citations: 65 pubs.acs.org
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
ZM Lian, J Sun - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 25 H 36 N 4 , monoclinic, P2 1 /n (no. 14), a = 10.460(2), Å, b = 12.653(3) Å, c = 17.566(3) Å, β = 94.452(7), V = 2317.9(8) Å 3 , Z = 4, R gt (F) = 0.0548, wR ref (F 2 ) = 0.1325, T = 273 K…
Number of citations: 3 www.degruyter.com
M Takahashi, M Nagashima, J Suzuki, T Seto, I Yasuda… - Talanta, 2009 - Elsevier
In order to quickly confirm a potentially hazardous psychoactive designer drug (a compound in which part of the molecular structure of a stimulant or narcotic has been modified), we …
Number of citations: 50 www.sciencedirect.com
Y Yuan, G Liu, L Li, Z Wang, L Wang - Journal of Combinatorial …, 2007 - ACS Publications
This paper discusses the synthesis of benzo[1,4]oxazin-3-one-based compounds from 1,5-difluoro-2,4-dinitrobenzene (1), including benzo[1,4]oxazin-3-ones (5−11) and five novel …
Number of citations: 32 pubs.acs.org
X Guo, H Sun, L Du, L Huang, J Xu, Y Zhu… - Medicinal …, 2014 - ingentaconnect.com
Combined blockade of IKr and IKs potassium channels is considered to be a promising therapeutic strategy for arrhythmia. In this study, we designed and synthesized 15 derivatives …
Number of citations: 4 www.ingentaconnect.com
B Mistry, YS Keum, DH Kim - Journal of Chemical Research, 2015 - journals.sagepub.com
Piperazine moieties with disubstituted N-aryl groups are linked to the isoquinoline alkaloid, berberine, through a pentyloxy side chain, replacing its 9-methoxyl group. The nine …
Number of citations: 8 journals.sagepub.com
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
B Mistry, YS Keum, R Noorzai, E Gansukh… - Journal of the Iranian …, 2016 - Springer
Isoquinoline alkaloids possess versatile biological activities. Hence, in the current research an effort has been made to improve structurally important part of isoquinoline alkaloid …
Number of citations: 18 link.springer.com

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